molecular formula C12H13F2NO3 B12286431 3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester

3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester

Cat. No.: B12286431
M. Wt: 257.23 g/mol
InChI Key: OVCTYGPYYMZVCB-OVCLIPMQSA-N
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Chemical Reactions Analysis

3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar compounds to 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester include other benzoic acid esters and derivatives with different substituents. For example:

    3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid propyl ester: Similar structure but with a propyl ester group.

    3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid butyl ester: Similar structure but with a butyl ester group.

These compounds share similar chemical properties and reactivity but may differ in their physical properties, such as solubility and boiling points, due to the different ester groups. The uniqueness of 3-{1-[(E)-2,2-Difluoro-ethoxyimino]-ethyl}-benzoic acid methyl ester lies in its specific ester group, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

methyl 3-[(E)-N-(2,2-difluoroethoxy)-C-methylcarbonimidoyl]benzoate

InChI

InChI=1S/C12H13F2NO3/c1-8(15-18-7-11(13)14)9-4-3-5-10(6-9)12(16)17-2/h3-6,11H,7H2,1-2H3/b15-8+

InChI Key

OVCTYGPYYMZVCB-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\OCC(F)F)/C1=CC(=CC=C1)C(=O)OC

Canonical SMILES

CC(=NOCC(F)F)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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